molecular formula C14H13NO2 B5178295 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one

1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one

Cat. No.: B5178295
M. Wt: 227.26 g/mol
InChI Key: JZKCOWNELQDERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one is a naturally occurring compound, which has been found to exhibit a range of biological activities. It is a member of the pyranoindolizidine alkaloid family, which are known for their diverse pharmacological properties. This compound has been the subject of much research in recent years, due to its potential as a therapeutic agent in various disease states. In

Scientific Research Applications

1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one has been the subject of much research in recent years, due to its potential as a therapeutic agent in various disease states. One area of research has focused on its anti-cancer properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. Other studies have explored its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Another proposed mechanism involves the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These effects include the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of neurons from oxidative stress. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one in lab experiments is its diverse range of biological activities, which make it a potentially useful tool for studying various disease states. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.

Future Directions

There are many potential future directions for research on 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one. One area of interest is its potential as a therapeutic agent in cancer treatment, with further studies needed to fully elucidate its mechanism of action and optimize its efficacy. Another area of interest is its potential as an anti-inflammatory agent, with further studies needed to explore its effects in various models of inflammation. Additionally, this compound may have potential as a neuroprotective agent, with further studies needed to explore its effects in animal models of neurological disorders.

Synthesis Methods

1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one can be synthesized through several different methods. One common approach involves the reaction of tryptamine with a suitable aldehyde, followed by cyclization of the resulting intermediate. Another method involves the use of a palladium-catalyzed reaction to form the pyranoindolizidine ring system. Regardless of the method used, the synthesis of this compound requires careful attention to detail and precise control of reaction conditions to ensure a high yield and purity of the final product.

Properties

IUPAC Name

1,2,8-trimethylpyrano[2,3-f]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-4-14(16)17-13-6-10-5-9(2)15(3)12(10)7-11(8)13/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKCOWNELQDERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C(=C2)C=C(N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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